molecular formula C13H15FO3 B1325845 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid CAS No. 951885-04-4

2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid

Cat. No. B1325845
M. Wt: 238.25 g/mol
InChI Key: CJVKMHBZHYKNFP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and conformational isomers. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and various spectroscopic properties.


Scientific Research Applications

Molecular Recognition and Intermolecular Bonding

2,2-Dimethylbutynoic acid with a pyridone terminus has been studied for its ability to form hydrogen-bonded dimers, demonstrating its potential in molecular recognition and intermolecular hydrogen bonding. This compound, closely related to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid, shows significant interactions in different environments such as in crystals, chloroform solution, and the gas phase (Wash et al., 1997).

Fluorine-18 Labeling for PET Imaging

A fluorine-18 labeled analogue of bexarotene, a compound structurally similar to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid, has been synthesized for PET imaging of retinoid X receptors. This highlights the potential of fluorine-18 labeling in enhancing the imaging capabilities of related compounds (Wang et al., 2014).

Kinetic Resolution and Enantioselectivity

Studies on derivatives of 2,2-dimethyl-4-aryl-1,4-dihydropyridine, a compound related to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid, have revealed insights into the enantioselective reactions and kinetic resolution. This research can inform the development of more effective synthetic strategies for similar compounds (Sobolev et al., 2002).

Chiral SFC Separations

The resolution of racemic acids, including those structurally similar to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid, by chiral supercritical fluid chromatography (SFC) has been studied. This method provides insights into the separation of enantiomers without the use of additives, which can be crucial in the purification and analysis of such compounds (Wu et al., 2016).

Fluorescent Chemo-Sensing

Compounds structurally related to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid have been utilized in the development of fluorescent chemo-sensors. These sensors show promising applications in the detection of metal ions and could potentially be adapted for similar compounds (Rahman et al., 2017).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or databases. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubMed, SciFinder, and Reaxys can also be useful. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-8-4-5-9(14)6-10(8)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVKMHBZHYKNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227954
Record name 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid

CAS RN

951885-04-4
Record name 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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